molecular formula C9H11IO2S B13667033 [(2-Iodo-2-propyl)sulfonyl]benzene

[(2-Iodo-2-propyl)sulfonyl]benzene

Cat. No.: B13667033
M. Wt: 310.15 g/mol
InChI Key: JCMSJOGOUJANIC-UHFFFAOYSA-N
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Description

[(2-Iodo-2-propyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and an iodo-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Iodo-2-propyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactionsThe sulfonation can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst . The iodo-propyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-iodopropane and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2-Iodo-2-propyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.

    Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields nitro-substituted derivatives, while halogenation results in halogenated products .

Mechanism of Action

The mechanism of action of [(2-Iodo-2-propyl)sulfonyl]benzene involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • [(2-Bromo-2-propyl)sulfonyl]benzene
  • [(2-Chloro-2-propyl)sulfonyl]benzene
  • [(2-Fluoro-2-propyl)sulfonyl]benzene

Uniqueness

[(2-Iodo-2-propyl)sulfonyl]benzene is unique due to the presence of the iodo group, which is a good leaving group in nucleophilic substitution reactions. This property makes it a versatile intermediate in organic synthesis compared to its bromo, chloro, and fluoro analogs .

Properties

Molecular Formula

C9H11IO2S

Molecular Weight

310.15 g/mol

IUPAC Name

2-iodopropan-2-ylsulfonylbenzene

InChI

InChI=1S/C9H11IO2S/c1-9(2,10)13(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

JCMSJOGOUJANIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(S(=O)(=O)C1=CC=CC=C1)I

Origin of Product

United States

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